molecular formula C27H29N3O3 B7452437 N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide

N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide

Cat. No. B7452437
M. Wt: 443.5 g/mol
InChI Key: LHHIBBZCMWZCON-UHFFFAOYSA-N
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Description

N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide, also known as APET or APETALA, is a chemical compound that has been extensively researched for its potential applications in the field of cancer therapy.

Mechanism of Action

The mechanism of action of N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide involves the inhibition of the Akt signaling pathway. Akt is a protein kinase that plays a crucial role in cell survival and proliferation. N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide has been shown to inhibit the activation of Akt, leading to the induction of apoptosis in cancer cells. N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide also inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix and the promotion of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In addition, N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells. N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide also inhibits the migration and invasion of cancer cells by inhibiting the expression of MMPs.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide is its high selectivity for cancer cells. N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide is its poor solubility in aqueous solutions, which may affect its efficacy in vivo. Another limitation is the lack of clinical trials to evaluate its safety and efficacy in humans.

Future Directions

Future research on N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide should focus on improving its solubility and bioavailability in vivo. This can be achieved through the development of novel drug delivery systems such as nanoparticles or liposomes. Another direction for future research is the evaluation of the safety and efficacy of N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide in clinical trials. Furthermore, the combination of N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide with other chemotherapeutic agents may enhance its therapeutic effects and reduce the development of drug resistance. Finally, the identification of biomarkers that predict the response to N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide treatment may improve patient selection and treatment outcomes.

Synthesis Methods

N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide is synthesized through a multi-step process that involves the reaction of 4-acetamidoaniline with ethyl 2-phenylethylacetate, followed by the reaction of the resulting product with 2-bromo-N-ethylbenzamide. The final product is purified through column chromatography and recrystallization. The synthesis method has been optimized to yield high purity and high yield of N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide.

Scientific Research Applications

N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide has been extensively studied for its potential applications in cancer therapy. In vitro studies have shown that N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide can induce apoptosis in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide has also been shown to inhibit the growth and metastasis of cancer cells in vivo in animal models. These findings suggest that N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide has great potential as a therapeutic agent for cancer treatment.

properties

IUPAC Name

N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-3-30(19-26(32)29-24-17-15-23(16-18-24)28-20(2)31)27(33)25-12-8-7-11-22(25)14-13-21-9-5-4-6-10-21/h4-12,15-18H,3,13-14,19H2,1-2H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHIBBZCMWZCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=C(C=C1)NC(=O)C)C(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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